1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with chlorofluorobenzyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorobenzyl alcohol and 4-fluorobenzyl chloride
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The chlorofluorobenzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions, where the pyrazole ring acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorofluorobenzyl group, where nucleophiles replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorobenzyl)-1-(2-cyanophenyl)-N-methylmethanesulfonamide
- N-(2-chloro-4-fluorobenzyl)-1-(2-thienyl)-2-propanamine
- 2-chloro-4-fluorobenzoic acid
Uniqueness
1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H14ClF3N2 |
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Molecular Weight |
398.8 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H14ClF3N2/c23-20-11-19(26)10-5-16(20)13-28-22(15-3-8-18(25)9-4-15)12-21(27-28)14-1-6-17(24)7-2-14/h1-12H,13H2 |
InChI Key |
PVELLWCGKGDOHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
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